1-{7-METHYLIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}AZEPANE
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Overview
Description
1-{7-METHYLIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}AZEPANE is a heterocyclic compound that features an imidazo[1,2-a]pyridine core fused with an azepane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{7-METHYLIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}AZEPANE typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. For instance, the imidazo[1,2-a]pyridine core can be synthesized through the reaction of 2-aminopyridine with various carbonyl compounds under oxidative conditions . The azepane ring is then introduced through a series of cyclization reactions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow systems and microreactor-based synthesis to ensure high yield and purity . These methods are advantageous for scaling up the production while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions: 1-{7-METHYLIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}AZEPANE undergoes various chemical reactions, including:
Substitution: Substitution reactions, particularly at the nitrogen and carbon positions, are common.
Common Reagents and Conditions:
Oxidation: Bromine, iodine, and other halogenating agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Sodium methoxide, alkyl halides, and other nucleophiles.
Major Products:
Halogenated Derivatives: 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium halides.
Reduced Compounds: Various hydrogenated derivatives of the imidazo[1,2-a]pyridine core.
Scientific Research Applications
1-{7-METHYLIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}AZEPANE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anti-tuberculosis agent and other therapeutic applications.
Industry: Utilized in the development of light-sensitive dyes and optical media for data storage.
Mechanism of Action
The mechanism of action of 1-{7-METHYLIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}AZEPANE involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
2-Methylimidazo[1,2-a]pyridine: Known for its antimicrobial properties and used in similar applications.
Imidazo[1,2-a]pyrimidine: Another heterocyclic compound with a wide range of medicinal applications.
Uniqueness: 1-{7-METHYLIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}AZEPANE is unique due to its fused azepane ring, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity compared to other imidazo[1,2-a]pyridine derivatives .
Properties
IUPAC Name |
azepan-1-yl-(7-methylimidazo[1,2-a]pyridin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-12-6-9-18-11-13(16-14(18)10-12)15(19)17-7-4-2-3-5-8-17/h6,9-11H,2-5,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGJHUVJQSYDXQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C(=O)N3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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